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Cat. No.: B15545039

For Researchers, Scientists, and Drug Development Professionals

Introduction

TDO034 is a potent, selective, and reversible non-covalent inhibitor of Histone Deacetylase 11
(HDAC11), with a reported IC50 of 5.1 nM and a Ki of 1.5 nM. Unlike many other HDAC
inhibitors, TD034 displays high selectivity for HDAC11 over other HDACs and sirtuins.
Mechanistically, TD034 has been shown to inhibit the defatty acylation of Serine
Hydroxymethyltransferase 2 (SHMTZ2), a key enzyme in one-carbon metabolism. Additionally,
treatment with TD034 leads to a reduction in the protein levels of Yes-associated protein 1
(YAP1), a critical downstream effector of the Hippo signaling pathway. Given the integral roles
of HDAC11, SHMT2, and the Hippo-YAP1 pathway in cellular metabolism, TD034 presents a
valuable tool for investigating metabolic regulation and its dysregulation in various diseases,
including cancer and metabolic disorders.

Scientific Background

The Role of HDAC11 in Metabolism

HDACL11, the sole member of the class IV histone deacetylases, is increasingly recognized as
a significant regulator of metabolic processes.[1][2][3][4] Beyond its canonical role in histone
deacetylation, HDAC11 possesses robust fatty acid deacylase activity.[5] Studies have
demonstrated that the genetic depletion or inhibition of HDAC11 can lead to profound
metabolic changes. For instance, HDAC11 knockout mice are resistant to high-fat diet-induced
obesity and exhibit improved insulin sensitivity and glucose tolerance. This is associated with
increased energy expenditure and the browning of white adipose tissue. In skeletal muscle,
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HDAC11 deficiency enhances mitochondrial content and promotes a shift from glycolytic to
oxidative metabolism, leading to increased fatty acid B-oxidation.

SHMT2: A Nexus of One-Carbon Metabolism and Post-Translational Regulation

Serine Hydroxymethyltransferase 2 (SHMT2) is a mitochondrial enzyme that catalyzes the
reversible conversion of serine to glycine. This reaction is a cornerstone of one-carbon
metabolism, providing one-carbon units for the synthesis of nucleotides, amino acids, and for
the maintenance of cellular redox balance. The activity of SHMT?2 is tightly regulated by post-
translational modifications, including acetylation and fatty acylation. HDAC11 has been
identified as a key enzyme responsible for the defatty acylation of SHMT2. While the precise
functional consequence of SHMT2 fatty acylation is an active area of research, its regulation by
HDAC11 suggests a direct link between this deacetylase and the control of one-carbon
metabolic flux.

The Hippo-YAP1 Pathway: A Hub for Metabolic Reprogramming

The Hippo signaling pathway is a crucial regulator of organ size, cell proliferation, and
apoptosis. Its primary downstream effector is the transcriptional co-activator YAP1. When the
Hippo pathway is inactive, YAP1 translocates to the nucleus and promotes the expression of
genes involved in cell growth and proliferation. Emerging evidence has solidified the role of the
Hippo-YAP1 pathway as a central hub in metabolic reprogramming. YAP1 has been shown to
drive glycolysis by upregulating the expression of glucose transporters like GLUT1 and GLUT3,
as well as several key glycolytic enzymes. Furthermore, YAP1 can stimulate the uptake of
amino acids and influence lipid metabolism. The finding that TD034 decreases YAP1 protein
levels suggests that this compound can be utilized to probe the metabolic consequences of
downregulating this critical signaling node.

Proposed Signaling Pathway of TD034 in Metabolic
Regulation
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Caption: Proposed mechanism of TD034 in metabolic regulation.

Experimental Protocols

The following protocols provide a framework for investigating the metabolic effects of TD034 in
a cellular context.

In Vitro HDAC11 Activity Assay

This protocol is designed to confirm the direct inhibitory effect of TD034 on HDAC11 enzymatic
activity.
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Prepare Reagents:
- Recombinant HDAC11
- TD034 serial dilutions
- Fluorogenic HDAC substrate
- Assay Buffer
- Developer Solution

v

Plate Setup (96-well):
- Add Assay Buffer
- Add TDO034 or vehicle control
- Add recombinant HDAC11

v

Pre-incubate at 37°C for 15 min

v

Add fluorogenic HDAC substrate to initiate reaction

v

Incubate at 37°C for 30-60 min

v

Add Developer Solution to stop reaction
and generate fluorescent signal

v

Read fluorescence (Ex/Em = 355/460 nm)

v

Analyze Data:
- Subtract background
- Plot % inhibition vs. [TD034]
- Calculate 1C50

Click to download full resolution via product page

Caption: Workflow for in vitro HDAC11 activity assay.
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Materials:

Recombinant human HDAC11

TD034

Fluorometric HDAC Activity Assay Kit (e.g., Abcam ab156064 or similar)

96-well black microplate

Microplate reader with fluorescence capabilities
Procedure:

o Prepare a serial dilution of TD034 in assay buffer. Recommended concentration range: 0.1
nM to 10 puM.

e In a 96-well plate, add assay buffer, TD034 dilutions (or vehicle control), and recombinant
HDAC11 enzyme.

e Pre-incubate the plate at 37°C for 15 minutes.
« Initiate the reaction by adding the fluorogenic HDAC substrate to all wells.
 Incubate the plate at 37°C for 30-60 minutes, protected from light.

o Stop the reaction and generate the fluorescent signal by adding the developer solution as
per the manufacturer's instructions.

o Read the fluorescence intensity on a microplate reader (e.g., EX’Em = 355/460 nm).

o Calculate the percent inhibition for each TD034 concentration relative to the vehicle control
and determine the IC50 value.

Western Blot Analysis of YAP1 Protein Levels

This protocol details the assessment of TD034's effect on total YAP1 protein levels in a chosen
cell line.
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Culture cells to 70-80% confluency

Y

Treat cells with TD034 (e.g., 0, 1, 5, 10 uM)
for 24-48 hours

Y

Lyse cells in RIPA buffer with protease inhibitors

Y

Quantify protein concentration (e.g., BCA assay)

Y

Prepare samples with Laemmli buffer and denature at 95°C

Y

Separate proteins by SDS-PAGE

Y

Transfer proteins to a PVDF membrane

v

Block membrane with 5% non-fat milk or BSA

v

Incubate with primary antibodies:
- anti-YAP1
- anti-B-actin (loading control)

v

Incubate with HRP-conjugated secondary antibody

v

Detect signal using ECL substrate and imaging system

Y

Quantify band intensity and normalize to loading control
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem

Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
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